molecular formula C17H19ClN2O4S B4889884 N~2~-(4-chlorobenzyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4889884
M. Wt: 382.9 g/mol
InChI Key: WCIIYLWAAKNRGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N2-(4-chlorobenzyl)-N1-(3-methoxyphenyl)-N2-(methylsulfonyl)glycinamide often involves complex reactions where the selection of reagents and the control of reaction conditions are crucial for achieving desired outcomes. For example, Weinreb amide based synthetic equivalents have been developed for the convenient synthesis of specific frameworks, demonstrating the importance of innovative synthetic strategies in creating complex molecules (Kommidi et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to N2-(4-chlorobenzyl)-N1-(3-methoxyphenyl)-N2-(methylsulfonyl)glycinamide has been elucidated using techniques such as X-ray crystallography. These studies provide insights into the arrangement of atoms within the molecule and are essential for understanding the compound's reactivity and properties (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds are influenced by their functional groups and molecular structure. For instance, the presence of the sulfonamide group can significantly affect the compound's reactivity and interactions with other molecules, which is crucial for its potential applications in various fields (Rudyakova et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are key factors that affect a compound's usability in practical applications. These properties are determined by the compound's molecular structure and can be studied through spectroscopic and crystallographic methods (Wu et al., 2022).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-24-16-5-3-4-15(10-16)19-17(21)12-20(25(2,22)23)11-13-6-8-14(18)9-7-13/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIIYLWAAKNRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{N-[(4-Chlorophenyl)methyl]methanesulfonamido}-N-(3-methoxyphenyl)acetamide

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